2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole is a heterocyclic compound that features a unique fusion of thiazole and imidazo[1,2-b][1,2,4]thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiosemicarbazide derivatives with α-haloketones, followed by oxidative cyclization to form the imidazo[1,2-b][1,2,4]thiadiazole core . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by interacting with cellular pathways that regulate cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b]thiazole: Shares a similar core structure but lacks the thiadiazole ring, resulting in different biological activities.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a thiazole ring, but with a triazole ring instead of imidazo[1,2-b][1,2,4]thiadiazole.
Uniqueness
2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
57575-91-4 |
---|---|
Molekularformel |
C7H4N4S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole |
InChI |
InChI=1S/C7H4N4S2/c1-2-11-7(8-1)10-6(13-11)5-3-12-4-9-5/h1-4H |
InChI-Schlüssel |
PKCHRNMYDPLPNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=N1)N=C(S2)C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.